Methyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate
CAS No.:
Cat. No.: VC15927224
Molecular Formula: C8H6BrN3O2
Molecular Weight: 256.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6BrN3O2 |
|---|---|
| Molecular Weight | 256.06 g/mol |
| IUPAC Name | methyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate |
| Standard InChI | InChI=1S/C8H6BrN3O2/c1-14-7(13)5-6(9)12-4-2-3-10-8(12)11-5/h2-4H,1H3 |
| Standard InChI Key | DKNCOPSOVSRPKV-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(N2C=CC=NC2=N1)Br |
Introduction
Structural and Molecular Characteristics
Core Structure and Functional Groups
The imidazo[1,2-a]pyrimidine scaffold consists of a fused bicyclic system with a five-membered imidazole ring connected to a six-membered pyrimidine ring. In methyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate, the bromine atom at position 3 introduces electrophilic reactivity, while the methyl ester at position 2 enhances solubility and serves as a handle for further derivatization . The planar structure of the heterocycle facilitates π-π stacking interactions, which are critical for binding biological targets such as enzymes and receptors .
Spectroscopic Identification
Key spectroscopic features include:
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¹H NMR: Aromatic protons in the pyrimidine ring resonate between δ 7.0–8.5 ppm, while the methyl ester group appears as a singlet near δ 3.9 ppm .
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¹³C NMR: The carbonyl carbon of the ester group is observed at ~165 ppm, with the bromine-bearing carbon at ~110 ppm .
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Br stretch) confirm functional group presence .
Synthetic Methodologies
Condensation and Cyclization Strategies
A common route involves the condensation of 2-aminopyrimidine derivatives with α-bromoketones under basic conditions. For example, reacting 2-aminopyrimidine with methyl bromopyruvate in the presence of potassium carbonate yields the imidazo[1,2-a]pyrimidine core via nucleophilic attack and subsequent cyclization . This method typically achieves moderate yields (60–75%) and requires purification by recrystallization from ethanol .
Multicomponent Reactions
Microwave-assisted multicomponent reactions offer improved efficiency. A one-pot synthesis using 2-aminopyrimidine, chloroacetaldehyde, and methyl glyoxylate in ethanol under microwave irradiation produces the target compound in >85% yield . This approach reduces reaction times from hours to minutes and minimizes byproduct formation.
Table 1: Comparison of Synthetic Routes
| Method | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Condensation | 2-Aminopyrimidine + methyl bromopyruvate | K₂CO₃, DMF, 80°C | 60–75 |
| Multicomponent | 2-Aminopyrimidine + chloroacetaldehyde + methyl glyoxylate | Microwave, ethanol | 85–90 |
Chemical Reactivity and Functionalization
Nucleophilic Substitution at C3
The bromine atom at position 3 undergoes facile substitution with nucleophiles such as amines, thiols, and azides. For instance, treatment with sodium azide in DMF at 60°C replaces bromine with an azide group, enabling click chemistry applications . This reactivity is pivotal for introducing diversity into the imidazo[1,2-a]pyrimidine scaffold.
Oxidation and Reduction Pathways
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Oxidation: The methyl ester can be hydrolyzed to the carboxylic acid using aqueous lithium hydroxide, providing a pathway for further conjugation .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring’s double bond, yielding saturated derivatives with altered bioactivity profiles .
Applications in Drug Discovery
Antimicrobial Agents
Imidazo[1,2-a]pyrimidine derivatives exhibit potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.006 μM reported for analogs . The bromine atom enhances membrane permeability, while the carboxylate group interacts with bacterial enzymes.
Anticancer Scaffolds
Derivatives of this compound inhibit kinases involved in cancer cell proliferation. For example, structural analogs have shown IC₅₀ values of <150 μM against HeLa cells by inducing apoptosis via caspase-3 activation .
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